molecular formula C7H7Br2NO2 B3079257 2,3-Dibromo-5,6-dimethoxypyridine CAS No. 106331-71-9

2,3-Dibromo-5,6-dimethoxypyridine

Cat. No.: B3079257
CAS No.: 106331-71-9
M. Wt: 296.94 g/mol
InChI Key: OSULVQGSODZGMD-UHFFFAOYSA-N
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Description

2,3-Dibromo-5,6-dimethoxypyridine is a heterocyclic aromatic compound with the molecular formula C7H7Br2NO2 and a molecular weight of 296.94 g/mol . It is characterized by the presence of two bromine atoms and two methoxy groups attached to a pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5,6-dimethoxypyridine typically involves the bromination of 5,6-dimethoxypyridine. One common method includes the use of bromine in acetic acid as the brominating agent . The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the pyridine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5,6-dimethoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

    Coupling Products: Biaryl derivatives are commonly formed through coupling reactions.

Scientific Research Applications

2,3-Dibromo-5,6-dimethoxypyridine is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5,6-dimethoxypyridine involves its interaction with specific molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the methoxy groups can influence the electronic properties of the pyridine ring. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromopyridine
  • 2,6-Dibromopyridine
  • 2,3-Dibromo-5,6-dimethylpyridine

Uniqueness

2,3-Dibromo-5,6-dimethoxypyridine is unique due to the presence of both bromine and methoxy groups on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

2,3-dibromo-5,6-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2/c1-11-5-3-4(8)6(9)10-7(5)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSULVQGSODZGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1OC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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